NMS-P715

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à réduire sélectivement la prolifération des cellules cancéreuses tout en laissant les cellules normales presque intactes . La kinase du fuseau monopolaire 1 est un régulateur clé du point de contrôle de l'assemblage du fuseau, un mécanisme mitotique nécessaire à l'alignement et à la ségrégation corrects des chromosomes .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction du NMS-P715 impliquent plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse détaillée est propriétaire et n'est pas entièrement divulguée dans la littérature publique. . Les méthodes de production industrielle du this compound ne sont pas non plus largement disponibles, mais elles impliquent probablement l'optimisation de la voie de synthèse pour la production à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le NMS-P715 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il a été démontré que :

Inhibition de la croissance tumorale : Le this compound inhibe la croissance tumorale dans les modèles précliniques du cancer en accélérant la mitose et en provoquant une anévoploïdie massive et la mort cellulaire dans diverses lignées cellulaires tumorales.

Ciblage des cellules cancéreuses : Le composé cible sélectivement les cellules cancéreuses en inhibant le point de contrôle de l'assemblage du fuseau, conduisant à un arrêt mitotique et à la mort cellulaire.

Thérapie combinée : Le this compound a montré des effets synergiques lorsqu'il est utilisé en combinaison avec d'autres agents chimiothérapeutiques, augmentant leur efficacité.

Outil de recherche : Il est utilisé comme outil de recherche pour étudier le rôle de la kinase du fuseau monopolaire 1 dans la division cellulaire et la progression du cancer.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité kinase de la kinase du fuseau monopolaire 1. Cette inhibition perturbe le point de contrôle de l'assemblage du fuseau, empêchant l'alignement et la ségrégation corrects des chromosomes pendant la mitose . Le composé accélère la mitose et affecte la localisation des composants du kinétochore, conduisant à une anévoploïdie massive et à la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la suppression de l'activité de l'ubiquitine E3 ligase du complexe anaphase-promoteur/cyclosome en inhibant son activateur cdc20 .

Applications De Recherche Scientifique

Cancer Cell Lines

- Ovarian Cancer : In vitro studies demonstrated that NMS-P715 significantly reduced the proliferation of A2780 ovarian cancer cells, promoting aneuploidy and inducing cell death. The compound was effective at various concentrations over time, showcasing its potential as a therapeutic agent against ovarian tumors .

- Cholangiocarcinoma : Research involving cholangiocarcinoma cell lines (KKU-100 and KKU-213A) indicated that this compound inhibited cell viability and induced G2/M arrest. The compound also activated caspase-dependent apoptosis and inhibited cell migration, suggesting its multifaceted anti-cancer effects .

- Pancreatic Ductal Adenocarcinoma : this compound was found to inhibit the growth of pancreatic ductal adenocarcinoma cells while showing less toxicity to normal human mesenchymal stem cells. This selectivity indicates a favorable therapeutic index for this compound in treating pancreatic cancer .

Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents. For instance, when used alongside gemcitabine or cisplatin in cholangiocarcinoma models, it exhibited synergistic effects that enhanced anti-cancer efficacy . Additionally, combining this compound with radiation therapy significantly improved tumor control in glioblastoma models, indicating its potential as an adjunct therapy .

Data Tables

The following table summarizes key findings from various studies on the effectiveness of this compound across different cancer types:

| Cancer Type | Cell Line | Key Findings | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A2780 | Induces aneuploidy and cell death at multiple doses | MPS1 inhibition leads to SAC abrogation |

| Cholangiocarcinoma | KKU-100, KKU-213A | Reduces cell viability; activates apoptosis; inhibits migration | G2/M arrest and caspase activation |

| Pancreatic Ductal Adenocarcinoma | Human & Murine PDAC | Inhibits growth; less toxic to normal cells | Selective targeting of MPS1 |

| Glioblastoma | Various | Enhances radiosensitivity; improves tumor growth delay | Combination with radiation therapy |

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of this compound on ovarian cancer cell lines, revealing that treatment led to significant reductions in cell viability and increased rates of apoptosis. The results indicated that this compound could be a promising candidate for developing targeted therapies against ovarian tumors.

Case Study 2: Cholangiocarcinoma

In experiments with cholangiocarcinoma cell lines, this compound not only inhibited proliferation but also showed potential for enhancing the effects of standard chemotherapy drugs. This suggests that it could be integrated into treatment regimens for better patient outcomes.

Mécanisme D'action

NMS-P715 exerts its effects by inhibiting the kinase activity of monopolar spindle 1 kinase. This inhibition disrupts the spindle assembly checkpoint, preventing proper chromosomal alignment and segregation during mitosis . The compound accelerates mitosis and affects the localization of kinetochore components, leading to massive aneuploidy and cell death in cancer cells . The molecular targets and pathways involved include the suppression of the ubiquitin E3 ligase activity of the anaphase-promoting complex/cyclosome by inhibiting its activator cdc20 .

Comparaison Avec Des Composés Similaires

Le NMS-P715 est comparé à d'autres composés similaires, tels que :

Reversine : Un autre inhibiteur de la kinase du fuseau monopolaire 1 bien caractérisé qui ne présente pas de résistance croisée avec le this compound. La particularité du this compound réside dans son inhibition sélective de la prolifération des cellules cancéreuses et sa capacité à provoquer une anévoploïdie massive et la mort cellulaire dans les lignées cellulaires tumorales.

Activité Biologique

NMS-P715 is a selective small-molecule inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its biological activity has been extensively studied in various cancer cell lines, demonstrating potential as a therapeutic agent, particularly in pancreatic ductal adenocarcinoma (PDAC) and other malignancies.

This compound targets MPS1, an essential regulator of the SAC, which ensures proper chromosomal alignment and segregation during cell division. Inhibition of MPS1 leads to accelerated mitosis, resulting in aneuploidy and subsequent cell death in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of MPS1 in tumor versus normal tissues, making this compound a promising candidate for targeted cancer therapy .

Cell Growth Inhibition

This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines. For instance, treatment with this compound resulted in:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound varies across different cancer types:

Induction of Apoptosis

This compound activates caspase-dependent apoptosis pathways. Studies have demonstrated that exposure to this compound increases apoptotic markers such as cleaved caspase-3 and LC3 A/B-II, indicating enhanced autophagic activity alongside apoptosis .

Preclinical Models

In vivo studies using xenograft models have confirmed that oral administration of this compound effectively inhibits tumor growth. Notably, it has been shown to significantly reduce tumor size in mice bearing human PDAC tumors without causing substantial toxicity to normal tissues .

Pancreatic Ductal Adenocarcinoma (PDAC)

Research indicates that this compound treatment leads to increased levels of chromosomal instability (CIN) in PDAC cells. A study found that treatment resulted in a two-fold increase in apoptotic cells and significant growth inhibition in PDAC cell lines . The therapeutic index appears favorable as adipose-derived mesenchymal stem cells showed resistance to this compound compared to PDAC cells, suggesting potential for reduced side effects .

Other Tumor Types

This compound has also been evaluated against various other cancers:

- Breast Cancer : Exhibited significant cytotoxicity and induced apoptosis through similar mechanisms observed in PDAC.

- Medulloblastoma : Demonstrated potent anti-proliferative effects with low IC50 values, indicating high efficacy against this pediatric malignancy .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Target | MPS1 kinase |

| Mechanism | Accelerates mitosis; induces aneuploidy |

| IC50 Values | Varies by cell line; generally < 1 µM |

| Apoptosis Induction | Caspase activation; increased LC3 A/B-II |

| In Vivo Efficacy | Significant tumor growth inhibition |

| Selectivity | Higher toxicity towards cancer cells than normal cells |

Propriétés

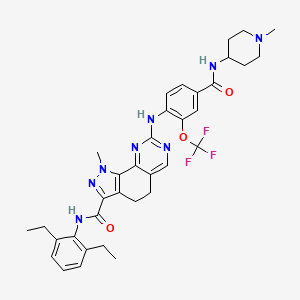

IUPAC Name |

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.